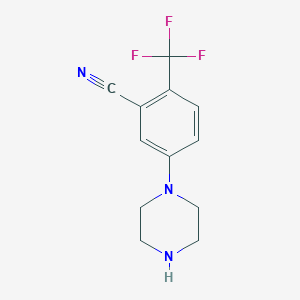
5-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile is a chemical compound that features a piperazine ring and a trifluoromethyl group attached to a benzonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile typically involves the reaction of 2-(trifluoromethyl)benzonitrile with piperazine under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction. The mixture is usually heated to a temperature range of 80-100°C for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring, leading to the formation of various derivatives.
Coupling Reactions: The benzonitrile core can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, oxidized or reduced forms of the compound, and more complex molecules resulting from coupling reactions.
Applications De Recherche Scientifique
5-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 5-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various biological receptors, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-4-(piperazin-1-yl)benzonitrile
- 3-Fluoro-5-(piperazin-1-yl)benzonitrile
- 3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine
Uniqueness
5-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile is unique due to the presence of both a piperazine ring and a trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the piperazine ring provides a versatile site for further functionalization and interaction with biological targets.
Propriétés
Formule moléculaire |
C12H12F3N3 |
|---|---|
Poids moléculaire |
255.24 g/mol |
Nom IUPAC |
5-piperazin-1-yl-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C12H12F3N3/c13-12(14,15)11-2-1-10(7-9(11)8-16)18-5-3-17-4-6-18/h1-2,7,17H,3-6H2 |
Clé InChI |
CFEWQERYFPNRDF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC(=C(C=C2)C(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


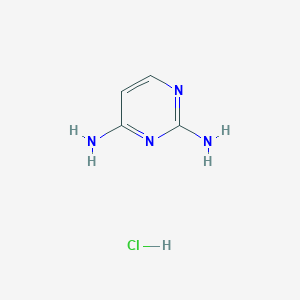
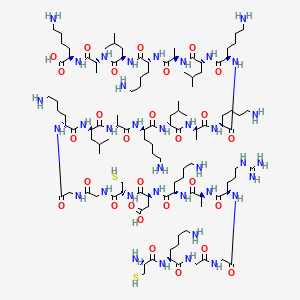
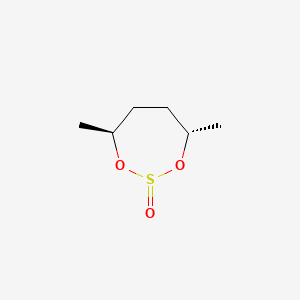
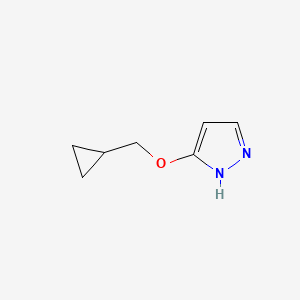
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridin-2(1H)-one](/img/structure/B13917701.png)
![2,2,2-Trideuterio-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine;hydrochloride](/img/structure/B13917705.png)
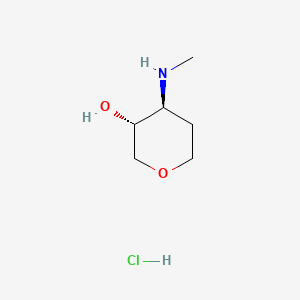

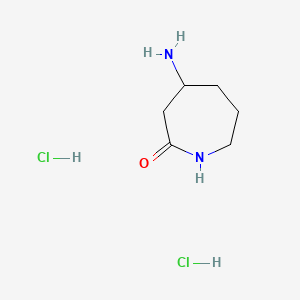
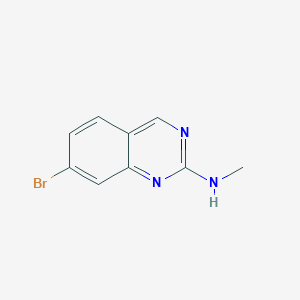
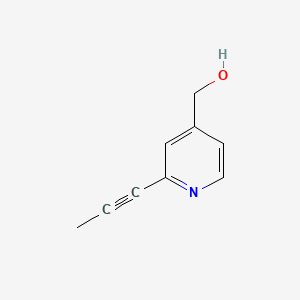
![6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid](/img/structure/B13917750.png)
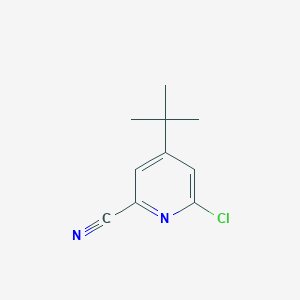
![N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine](/img/structure/B13917766.png)
